N-cyclohexyl-3-iodo-4-methoxybenzamide
Description
N-Cyclohexyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the para position (C4), an iodine atom at the meta position (C3), and a cyclohexylamine moiety attached via an amide bond. The iodine atom at C3 enhances its utility in radiolabeling (e.g., with iodine-123 or iodine-131) for imaging applications, while the cyclohexyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C14H18INO2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-cyclohexyl-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C14H18INO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
InChI Key |
VUOBVOQHYJCFJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)I |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-cyclohexyl-3-iodo-4-methoxybenzamide serves as a crucial intermediate in the synthesis of pharmaceuticals targeting various diseases, particularly those related to neurological disorders. Its structural characteristics allow it to interact effectively with biological targets, making it valuable in drug development.
Key Applications:
- Neurological Disorders: The compound has been investigated for its potential to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Cancer Treatment: Research indicates that derivatives of similar compounds exhibit anti-cancer properties by inhibiting specific protein kinases involved in tumor progression and metastasis .
Biological Studies
The compound is employed in studies focusing on protein-ligand interactions and enzyme inhibition. Its ability to bind selectively to certain receptors or enzymes allows researchers to elucidate mechanisms underlying various biological processes.
Research Highlights:
- Enzyme Interaction Studies: this compound has been used as a biochemical probe to study enzyme kinetics and inhibition mechanisms.
- Protein Kinase Inhibition: Similar compounds have shown promise as inhibitors of cyclin-dependent kinases and other protein kinases, providing insights into their roles in cell cycle regulation and cancer biology .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties facilitate the development of materials with specific functionalities.
Industrial Uses:
- Synthesis of Specialty Chemicals: The compound's reactivity makes it suitable for creating complex organic molecules used in various applications, including agrochemicals and polymers.
- Development of Therapeutics: The pharmaceutical industry leverages its structure for designing new therapeutic agents with enhanced efficacy and reduced side effects .
Case Studies
Several case studies highlight the effectiveness of this compound in various research contexts:
- Neurodegenerative Disease Models: In vitro studies demonstrated that this compound could inhibit tau phosphorylation, a key factor in Alzheimer's pathology.
- Cancer Cell Lines: Experiments showed that derivatives can reduce proliferation rates in several cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Comparison with Similar Compounds
Key Observations:
Iodine Position Matters: The iodine atom at C3 (as in this compound and P-I-MBA) is critical for receptor binding and radiolabeling efficiency.
Amide Substituents : Cyclohexylamide groups enhance lipophilicity compared to piperidinylethyl or methoxy-methyl amides, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Methoxy vs. Hydroxy Groups : Replacing methoxy (OCH₃) with hydroxy (OH) at C4 (as in 3-hydroxy derivatives) increases polarity, impacting pharmacokinetics and metabolic pathways .
Pharmacological and Imaging Performance
- P-I-MBA (Clinical Study): In a clinical trial, P-I-MBA demonstrated selective uptake in breast tumors (tumor-to-background ratio: 2.04) due to sigma receptor overexpression on cancer cells. No uptake was observed in non-cancerous tissues, highlighting its diagnostic specificity .
- The cyclohexyl group may prolong circulation time compared to piperidinylethyl analogues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-cyclohexyl-3-iodo-4-methoxybenzamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with 4-methoxy-3-iodobenzoic acid. React with cyclohexylamine via coupling reagents (e.g., HATU or EDCI) to form the amide bond .
- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and verify via ¹H/¹³C NMR (δ ~7.5–6.8 ppm for aromatic protons, δ ~3.8 ppm for methoxy group) .
- Step 3 : Confirm iodination efficiency using mass spectrometry (expected [M+H]⁺ ~414–416 m/z) and HPLC (>95% purity) .
Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?
- Key Data :
- IR : C=O stretch at ~1650–1680 cm⁻¹ (amide I band), aromatic C–I stretch at ~500–600 cm⁻¹ .
- NMR : Distinct cyclohexyl proton splitting (δ ~1.0–2.0 ppm, multiplet) and absence of hydroxyl signals (cf. 3-hydroxy analogs) .
- XRD : Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) with analogs like N-cyclohexyl-3-chlorobenzamide (space group P2₁/c) .
Q. What safety protocols are critical for handling iodinated aromatic amides in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) to prevent iodine displacement .
- Avoid exposure to strong oxidizers (risk of HI release). Dispose of waste via halogen-specific protocols .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Approach :
- Perform single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine using OLEX2 or SHELXL to analyze torsion angles (e.g., C–I⋯O methoxy dihedral angles) .
- Compare with analogs like N-cyclohexyl-3-fluorobenzamide (C–F distance ~1.34 Å vs. C–I ~2.09 Å) to assess steric/electronic effects .
Q. What strategies can address contradictory reactivity data in iodobenzamide derivatives during cross-coupling reactions?
- Analysis :
- Use DFT calculations (B3LYP/6-311G**) to model transition states for Suzuki-Miyaura couplings. Compare iodine’s leaving-group ability with bromo/chloro analogs .
- Validate experimentally via kinetic studies (e.g., Pd(OAc)₂ catalysis, tracking by GC-MS) .
Q. How does the cyclohexyl group influence the compound’s aggregation behavior in solution-phase studies?
- Methods :
- Conduct dynamic light scattering (DLS) to monitor particle size distribution in DMSO/water mixtures.
- Compare with N-phenyl analogs to isolate steric contributions .
Q. What experimental designs optimize yield in large-scale synthesis while minimizing iodine waste?
- Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
